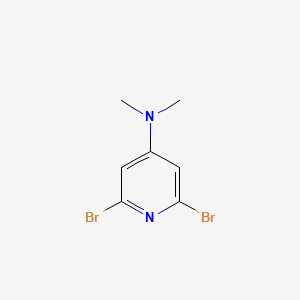
2,6-Dibromo-N,N-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position. This compound is known for its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N,N-dimethylpyridin-4-amine typically involves the bromination of N,N-dimethylpyridin-4-amine. One common method includes reacting N,N-dimethylpyridin-4-amine with bromine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization and other separation techniques .
化学反応の分析
Types of Reactions
2,6-Dibromo-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions
生物活性
2,6-Dibromo-N,N-dimethylpyridin-4-amine is a pyridine derivative characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural modifications introduced by bromination and the dimethylamino group may enhance its solubility and biological efficacy.
- Molecular Formula : C₇H₈Br₂N₂
- Molecular Weight : Approximately 266.92 g/mol
- Structural Characteristics : The compound features a pyridine ring with specific substitutions that influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Pyridine derivatives are known for their broad-spectrum antibacterial and antifungal properties. The introduction of bromine atoms enhances these effects by potentially increasing the compound's ability to penetrate microbial membranes and interact with cellular targets.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties . It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound's structure allows it to act as an inhibitor of certain enzymes that are crucial in cancer metabolism.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The dimethylamino group may facilitate interaction with various biological receptors or enzymes.
- Bromine substitutions could enhance electron density around the nitrogen atom, improving binding affinity to target proteins.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results demonstrated a notable inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. -
Investigation into Anticancer Activity
In vitro assays were performed to evaluate the cytotoxic effects of this compound on cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective concentration levels for therapeutic use.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,6-Dibromoisonicotinic acid | Carboxylic acid group | Antimicrobial |
| 3,5-Dibromo-N,N-dimethylpyridin-4-amine | Different bromination pattern | Anticancer, antimicrobial |
| 2,6-Dibromopyridin-4-ol | Hydroxyl group | Increased hydrogen bonding |
特性
IUPAC Name |
2,6-dibromo-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFRJHTWUCTTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














